cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala)
Overview
Description
“cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala)” is a cyclic octapeptide . This peptide was modified from a targeting linear hexapeptide (Gly-Arg-Asp-Ser-Pro-Lys). It was cyclized with a disulfide bond between D-L Cys, which endowed the octapeptide with enhanced stability . It could selectively bind to phosphorylated Annexin A2, which was expressed in some tumor regions .
Synthesis Analysis
The synthesis of “cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala)” usually adopts solid-phase peptide synthesis technology . This technology connects amino acids sequentially on resin beads to form a cyclic heptapeptide .
Molecular Structure Analysis
The molecular structure of “cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala)” is complex due to its cyclic nature. The structure is determined by the sequence of amino acids and the disulfide bond that forms the cyclic structure .
Chemical Reactions Analysis
The chemical reactions involving “cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala)” are complex and can be influenced by various factors. For instance, the conversion of cyclo-(1,7)-Gly-Arg-Gly-Asp-Ser-Pro-Asp-Gly-OH, a vitronectin-selective inhibitor, to its cyclic imide counterpart was studied . The reaction proceeds via neighboring group catalysis by the Ser5 side chain .
Scientific Research Applications
Conformational Analysis :
- Conformational Properties : Studies have investigated the conformational characteristics of cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala) and related peptides. For instance, one study analyzed the conformations of cyclic octapeptides, including stereochemical variants of cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala), using NMR techniques. They found that specific proline residues in the peptide sequence contribute to stabilizing its backbone conformations (Vishwanath et al., 2009).
Biological Activity :
- Cell Adhesion and Angiogenesis : Certain studies have focused on the role of cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala) in biological processes like cell adhesion and angiogenesis. For example, a study on the synthesis and cell-adhesion properties of cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala) found that it could affect cell adhesion and spreading in specific cell types, indicating potential applications in understanding cellular interactions and tissue engineering (Davies et al., 1994).
- Inhibitory Activity on Platelet Aggregation : Another research focused on the conformational study of a cyclo peptide, which is a potent inhibitor of platelet aggregation, highlighting its potential therapeutic applications (Siahaan et al., 1992).
Peptide Synthesis and Optimization :
- Synthesis Techniques : Research has also been conducted on improving the synthesis methods for cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala) and related peptides. One study provided an improved synthesis technique for a selective αvβ3-integrin antagonist, a cyclic peptide related to cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala), indicating advancements in peptide synthesis technology (Dai et al., 2000).
Theoretical Modeling and Simulation :
- Modeling of Biologically Active Conformers : Theoretical conformational analysis has been performed to predict the biologically active conformers of RGD-containing peptides, including cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala). This type of analysis helps in understanding the peptide's potential interactions with biological receptors (Kostetsky & Artem’ev, 2000).
Future Directions
properties
IUPAC Name |
2-[(3S,6S,12S,18S,21S)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-18-methyl-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosan-6-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N10O10/c1-12-20(41)29-9-17(37)32-13(4-2-6-28-25(26)27)21(42)30-10-18(38)33-14(8-19(39)40)22(43)34-15(11-36)24(45)35-7-3-5-16(35)23(44)31-12/h12-16,36H,2-11H2,1H3,(H,29,41)(H,30,42)(H,31,44)(H,32,37)(H,33,38)(H,34,43)(H,39,40)(H4,26,27,28)/t12-,13-,14-,15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFZEPRYKXWBLR-QXKUPLGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N1)CO)CC(=O)O)CCCN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N1)CO)CC(=O)O)CCCN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N10O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3S,6S,12S,18S,21S)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-18-methyl-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosan-6-yl]acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.